molecular formula C17H14N2O2 B211476 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 4551-69-3

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No. B211476
CAS RN: 4551-69-3
M. Wt: 278.3 g/mol
InChI Key: JDOLPAMOKSAEMD-UHFFFAOYSA-N
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Patent
US06699887B2

Procedure details

A solution containing 2.0 g of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (commercially available e.g. Aldrich 15,660-4) in 4 ml of phosphorus oxychloride was stirred under nitrogen at 100° C. for 30 min. The mixture was poured into 40 ml of saturated sodium hydrogen carbonate solution and extracted three times with 30 ml of dichloromethane. Combined extracts were dried over magnesium sulphate, filtered and evaporated to give 2.0 g of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone as a yellow oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]1[C:13](=O)[N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:11]=[C:10]1[CH3:21])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].P(Cl)(Cl)([Cl:29])=O>>[Cl:29][C:13]1[N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:11]=[C:10]([CH3:21])[C:9]=1[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1C(=NN(C1=O)C1=CC=CC=C1)C
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 100° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 30 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.